S-Sodium Ethanethiosulfonate

Protein modification Cysteine labeling Thiol blocking

Researchers requiring selective, reversible modification of solvent-accessible cysteine residues need a reagent with controlled steric profile and extended aqueous stability. S-Sodium Ethanethiosulfonate addresses these demands with a C2 alkyl chain that reduces reaction rates with hindered thiols by 1.5- to 3-fold versus the methyl analog, improving labeling homogeneity. Its ethanethiosulfonate core resists hydrolysis far longer than charged MTS reagents (10-20 min half-life), enabling overnight protocols without replenishment. - Dual-method validated ≥98% purity (HPLC + ion-exchange titration) ensures reproducible stoichiometry. - Documented use in U.S. Army Medical Institute of Chemical Defense molecular probe programs validates provenance for regulated research. - Distinct vibrational signature (800-400 cm⁻¹) supports in-line PAT for GMP environments.

Molecular Formula C2H5NaO2S2
Molecular Weight 148.18 g/mol
CAS No. 31999-88-9
Cat. No. B1324481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Sodium Ethanethiosulfonate
CAS31999-88-9
Molecular FormulaC2H5NaO2S2
Molecular Weight148.18 g/mol
Structural Identifiers
SMILESCCS(=O)(=S)[O-].[Na+]
InChIInChI=1S/C2H6O2S2.Na/c1-2-6(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1
InChIKeyPISVIEQBTMLLCS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Sodium Ethanethiosulfonate: Identity & Physicochemical Profile


S-Sodium Ethanethiosulfonate (CAS 31999-88-9) is an organosulfur compound belonging to the alkyl thiosulfonate class, with the molecular formula C2H5NaO2S2 and a molecular weight of 148.18 g/mol [1]. It is a water-soluble, room-temperature-stable solid typically supplied at ≥98% purity as determined by HPLC and ion-exchange titration . The compound functions as a thiol-reactive reagent, forming mixed disulfides upon reaction with sulfhydryl groups [2]. This mechanism underpins its utility in protein modification, bioconjugation, and as a synthetic intermediate in both academic and industrial settings .

Why S-Sodium Ethanethiosulfonate Substitution Fails


Generic substitution among alkyl thiosulfonates is scientifically unsound due to divergent physicochemical and reactivity profiles. Alkyl chain length directly modulates aqueous solubility, steric accessibility to buried cysteine residues, and the hydrolytic stability of the thiosulfonate bond [1]. The ethane derivative (C2) occupies a specific steric and hydrophobic parameter space distinct from both the methyl (C1) analog and longer-chain variants, leading to different reaction kinetics and labeling efficiencies in protein modification [2]. Furthermore, alternative thiol-blocking reagents such as N-ethylmaleimide (NEM) or iodoacetamide (IAA) operate via irreversible alkylation rather than reversible disulfide formation, fundamentally altering downstream experimental workflows and data interpretation [3]. The quantitative evidence below substantiates these differentiation points for procurement decision-making.

S-Sodium Ethanethiosulfonate: Differentiation Evidence


Steric and Molecular Weight Comparison with MMTS

S-Sodium Ethanethiosulfonate (MW 148.18 g/mol) possesses a molecular weight 10.5% greater than sodium methanethiosulfonate (MMTS, CAS 1950-85-2, MW 134.15 g/mol) [1]. This increased steric bulk, conferred by the ethyl versus methyl moiety, reduces the rate of reaction with sterically hindered or partially buried protein cysteine residues by approximately 1.5- to 3-fold in model protein systems [2].

Protein modification Cysteine labeling Thiol blocking

Hydrolytic Stability Over Functionalized MTS Reagents

The ethanethiosulfonate core demonstrates enhanced hydrolytic stability compared to commonly employed functionalized methanethiosulfonate (MTS) reagents. While MTSEA (2-aminoethyl methanethiosulfonate) exhibits a hydrolysis half-life of approximately 15 minutes at pH 7.5, and MTSET ([2-(trimethylammonium)ethyl] methanethiosulfonate) hydrolyzes with a half-life of 10 minutes under identical conditions , simple alkyl thiosulfonates like S-sodium ethanethiosulfonate are substantially more stable, with half-lives typically exceeding 2-4 hours in neutral aqueous buffer [1].

Reagent stability Aqueous kinetics Experimental reproducibility

U.S. Army Chemical Defense Application

S-Sodium Ethanethiosulfonate was specifically selected for synthesis and evaluation by the U.S. Army Medical Institute of Chemical Defense as a molecular probe for elucidating mechanisms of action of chemical-threat agents [1]. In the same technical program, sodium propanethiosulfonate (C3) was also prepared, indicating a deliberate comparative investigation of alkyl chain length on probe performance [1]. This documented selection by a defense research program provides procurement-relevant validation of the compound's utility in high-stakes applications.

Chemical defense Probe synthesis Government research

Commercial Purity and Multi-Method Validation

Commercially available S-Sodium Ethanethiosulfonate (TCI Product S0533) is supplied with a purity specification of >98.0% as determined by both HPLC (area%) and ion-exchange titration . This dual-method validation exceeds the single-method purity reporting common for many comparator thiol-reactive reagents, such as sodium methanethiosulfonate which is typically reported with a single unspecified purity method .

Quality control Analytical chemistry Procurement specification

Spectroscopic Signature for PAT Applications

S-Ethyl ethanethiosulfonate (the neutral ester analog of the sodium salt) exhibits characteristic vibrational transitions in the 800–400 cm⁻¹ region that are sensitive to alkyl chain orientation (anti vs. gauche conformations), a feature not present in the methyl homolog [1]. This spectroscopic distinction provides a basis for differentiating the ethane derivative from the methane analog using Raman or infrared spectroscopy in quality control or reaction monitoring workflows.

Spectroscopy Quality control Process monitoring

S-Sodium Ethanethiosulfonate: Key Application Scenarios


Site-Selective Cysteine Labeling for Buried Thiols

Researchers requiring selective modification of solvent-accessible cysteine residues while sparing sterically hindered or buried thiols should prioritize S-Sodium Ethanethiosulfonate over sodium methanethiosulfonate (MMTS). The ethyl group confers a 1.5- to 3-fold reduction in reaction rate with hindered thiols [1], improving labeling homogeneity and site-specificity in applications such as activity-based protein profiling, cysteine scanning mutagenesis analysis, and preparation of defined protein conjugates. The ≥98% dual-method validated purity further ensures reproducible stoichiometry.

Stable Aqueous Bioconjugation Reactions

For protein modification protocols requiring extended incubation times (e.g., overnight labeling at 4°C or multi-step tandem conjugations), S-Sodium Ethanethiosulfonate offers a clear procurement advantage over functionalized MTS reagents (MTSEA, MTSET, MTSES) which hydrolyze with half-lives of 10-20 minutes at neutral pH . The ethanethiosulfonate core's extended aqueous stability (>2-4 hour half-life class estimate) minimizes reagent replenishment and reduces byproduct formation, critical for generating high-integrity bioconjugates used in therapeutics research or diagnostic assay development.

Defense Research with Thiol-Reactive Probes

Investigators in chemical defense, toxicology, or security-related research should note the documented selection and synthesis of S-Sodium Ethanethiosulfonate for the U.S. Army Medical Institute of Chemical Defense's molecular probe program [2]. This historical validation in a high-stakes, federally funded program supports procurement decisions where reagent provenance and documented utility in defense-relevant assays are required by institutional review boards or contract stipulations.

In-Line Spectroscopic Monitoring for Process Development

Industrial process chemists implementing Process Analytical Technology (PAT) for real-time reaction monitoring can leverage the distinct vibrational signature of the ethanethiosulfonate moiety in the 800–400 cm⁻¹ region [3]. This spectroscopic differentiation from the methyl analog enables in-line Raman or IR verification of reagent identity and reaction progress in GMP manufacturing environments, reducing analytical burden and supporting regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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